ethyl 3-(2-fluorophenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate ethyl 3-(2-fluorophenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 888451-26-1
VCID: VC11872963
InChI: InChI=1S/C24H20FN3O4S/c1-3-32-24(31)21-16-13-33-22(26-19(29)12-15-8-6-7-14(2)11-15)20(16)23(30)28(27-21)18-10-5-4-9-17(18)25/h4-11,13H,3,12H2,1-2H3,(H,26,29)
SMILES: CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=CC=C4F
Molecular Formula: C24H20FN3O4S
Molecular Weight: 465.5 g/mol

ethyl 3-(2-fluorophenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

CAS No.: 888451-26-1

Cat. No.: VC11872963

Molecular Formula: C24H20FN3O4S

Molecular Weight: 465.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-(2-fluorophenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate - 888451-26-1

Specification

CAS No. 888451-26-1
Molecular Formula C24H20FN3O4S
Molecular Weight 465.5 g/mol
IUPAC Name ethyl 3-(2-fluorophenyl)-5-[[2-(3-methylphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Standard InChI InChI=1S/C24H20FN3O4S/c1-3-32-24(31)21-16-13-33-22(26-19(29)12-15-8-6-7-14(2)11-15)20(16)23(30)28(27-21)18-10-5-4-9-17(18)25/h4-11,13H,3,12H2,1-2H3,(H,26,29)
Standard InChI Key ZDIDIELIHWWBCC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=CC=C4F
Canonical SMILES CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=CC=C4F

Introduction

Molecular Formula

C22_{22}H18_{18}FN3_{3}O4_{4}S

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Below is a generalized synthetic route:

  • Formation of the Thieno[3,4-d]pyridazine Core:

    • A cyclization reaction involving a thiophene derivative and a hydrazine-based reagent.

  • Introduction of Substituents:

    • The 2-fluorophenyl group can be introduced via electrophilic substitution or coupling reactions.

    • The acetamido group is added through nucleophilic substitution or amidation.

  • Esterification:

    • The carboxylic acid functionality is esterified using ethanol in the presence of an acid catalyst.

Reaction Scheme (Hypothetical)

Thiophene Derivative+Hydrazine DerivativeCyclizationThieno[3,4-d]pyridazine Core\text{Thiophene Derivative} + \text{Hydrazine Derivative} \xrightarrow{\text{Cyclization}} \text{Thieno[3,4-d]pyridazine Core}
Core+Fluorophenyl ReagentSubstitutionFluorophenyl Substituted Core\text{Core} + \text{Fluorophenyl Reagent} \xrightarrow{\text{Substitution}} \text{Fluorophenyl Substituted Core}
+Acetamido Reagent+EthanolAmidation/Esterification+ \text{Acetamido Reagent} + \text{Ethanol} \xrightarrow{\text{Amidation/Esterification}}

Biological Activities

Compounds with similar structures have shown promising activities in various therapeutic areas:

Anticancer Potential

  • The thieno[3,4-d]pyridazine scaffold has been studied for its ability to inhibit cancer cell growth by interacting with enzymes or receptors critical for tumor progression.

  • Fluorine substitution often enhances binding affinity to biological targets due to its electronegativity and size.

Antimicrobial Activity

  • Heterocyclic compounds containing sulfur and nitrogen have demonstrated broad-spectrum antimicrobial properties.

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are typically employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts of protons (1^1H) and carbons (13^13C).
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns.
Infrared (IR) SpectroscopyDetects functional groups (e.g., C=O, NH).
High-Performance Liquid Chromatography (HPLC)Assesses purity and stability.

Comparative Analysis with Related Compounds

Below is a comparison between this compound and similar derivatives:

FeatureEthyl 3-(2-fluorophenyl)...Related Thieno[3,4-d]pyridazines
Fluorine SubstitutionPresentAbsent/Varied
Biological ActivityPotential anticancer/inflammatoryVariable
SolubilityEnhanced due to ethyl esterModerate

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